molecular formula C₂₈H₃₂FN₅O₄ B1663188 Gastrin/CCK antagonist 1 CAS No. 162271-52-5

Gastrin/CCK antagonist 1

Cat. No. B1663188
M. Wt: 521.6 g/mol
InChI Key: URMOKEJAUAGZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Gastrin/CCK antagonist 1” is a specific type of receptor antagonist that blocks the receptor sites for the peptide hormones gastrin and cholecystokinin (CCK) . These hormones are known to regulate various functions in the gastrointestinal tract and the central nervous system . The antagonist is known to stimulate chondrogenesis in a bipotent chondroprogenitor cell line CL-1, as well as stimulate chondrocyte proliferation and metabolism in vitro .


Synthesis Analysis

The synthesis of “Gastrin/CCK antagonist 1” involves complex biochemical processes. A detailed analysis of the literature reporting experimental evidence on signaling pathways triggered by CCK1R and CCK2R has been performed to create a comprehensive map of gastrin and cholecystokinin-mediated intracellular signaling cascades .


Molecular Structure Analysis

The molecular structure of “Gastrin/CCK antagonist 1” is complex and involves various molecular forms. The original form of CCK purified was a tritriacontapeptide (CCK-33). Molecular forms ranging in size from 4 to 83 amino acids have been identified in tissue and blood with the predominant molecular form being CCK-58, and less commonly CCK-8 and CCK-33 .


Chemical Reactions Analysis

The chemical reactions involving “Gastrin/CCK antagonist 1” are complex and involve multiple pathways. A detailed analysis of the literature reporting experimental evidence on signaling pathways triggered by CCK1R and CCK2R has been performed to create a comprehensive map of gastrin and cholecystokinin-mediated intracellular signaling cascades .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Gastrin/CCK antagonist 1” are complex and involve various molecular forms. The original form of CCK purified was a tritriacontapeptide (CCK-33). Molecular forms ranging in size from 4 to 83 amino acids have been identified in tissue and blood with the predominant molecular form being CCK-58, and less commonly CCK-8 and CCK-33 .

Scientific Research Applications

Gastrin Receptor Antagonist PD-136,450

Gastrin (CCK-B) receptor antagonists like PD-136,450 have been studied for their physiological role in gastrin and as acid antisecretory drugs, showing potential in adjuvant therapy for gastrin-sensitive tumors (Schmassmann et al., 1994).

Therapeutic Potential of CCK/Gastrin Receptor Ligands

Despite the lack of approved disease indications for CCK receptor antagonists, their roles in physiology and pathology, particularly in gastrointestinal disorders and pancreatic cancer, continue to be a research focus (Berna et al., 2007).

Z-360 in Gastrointestinal Cancer Models

The novel, orally-active CCK-2R antagonist Z-360 shows promising results in pre-clinical evaluations for gastrointestinal malignancies (Grabowska et al., 2008).

Targeting Gastrin in Gastric Acid Disorders and Pancreatic Cancer

CCK2 receptor antagonists have been identified for treating gastroesophageal reflux disease and pancreatic cancer, showing the significant role of gastrin in these conditions (Morton et al., 2011).

N-Substituted 5-Hydroxy-Pyrrol-2-Ones in Lung Cancer Treatment

Research on N-substituted 5-hydroxy-pyrrol-2-ones, selective gastrin (CCK2R) antagonists, shows their potential as experimental chemotherapeutic agents in lung cancer treatment (Lattmann et al., 2018).

CCK as a Regulator of Gastrin Secretion

The role of CCK in regulating gastrin secretion in humans, particularly its influence on meal-stimulated hormone responses, has been a subject of investigation (Beglinger et al., 1992).

Gastrin in Human Astrocytic Tumor Cell Proliferation

Studies on gastrin and CCK indicate their role in cell proliferation in various normal and neoplastic tissues, including astrocytic brain tumors (Camby et al., 1996).

PD 136450's Agonistic Actions on the Pancreas

PD 136450, a CCK-B/gastrin receptor antagonist, exhibits agonistic actions on the rat pancreas, mediated via CCK-A receptors (Koop et al., 1994).

Antiproliferative Effects of CCK/Gastrin Receptor Antagonists

The gastrin/CCK receptor antagonists proglumide and benzotript have shown evidence of inhibiting colon carcinoma cell growth, suggesting gastrin functions as an autocrine growth factor (Baldwin, 1994).

Gastrin Receptor in Gastric Acid Secretion and Cancer

The canine parietal cell gastrin receptor, cloned and characterized, indicates the significant role of gastrin in acid secretion and potential implications in gastric cancer (Kopin et al., 1992).

Gastrin/CCK Receptor Antagonists in Ulcer Therapy

CCKB/gastrin receptor antagonists are being explored for their potential benefits in peptic ulcer therapy, highlighting their role in gastrointestinal motility and secretion (Makovec & D'Amato, 1997).

Future Directions

Future research on “Gastrin/CCK antagonist 1” is likely to focus on its potential therapeutic role. As far as the CCK 1 antagonists are concerned, important inroads have been made in the potential role of these antagonists in the treatment of GERD, IBS and pancreatitis. They have also shown encouraging results in sphincter of Oddi dysfunction and some gastrointestinal cancers .

properties

IUPAC Name

1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMOKEJAUAGZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gastrin/CCK antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gastrin/CCK antagonist 1
Reactant of Route 2
Reactant of Route 2
Gastrin/CCK antagonist 1
Reactant of Route 3
Reactant of Route 3
Gastrin/CCK antagonist 1
Reactant of Route 4
Reactant of Route 4
Gastrin/CCK antagonist 1
Reactant of Route 5
Reactant of Route 5
Gastrin/CCK antagonist 1
Reactant of Route 6
Reactant of Route 6
Gastrin/CCK antagonist 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.